BenchChemオンラインストアへようこそ!

A 23887

Dopamine D2 receptor Enantioselectivity Pharmacophore modeling

A 23887 (3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo[a,d]cycloheptene-5,1'-cyclohex-2'-ene)4'-amine; molecular formula C22H24ClN, MW 337.89) is a semirigid tetracyclic spiro amine originally developed as a potential neuroleptic agent. It belongs to a specialized class of dopamine D2 receptor ligands distinguished by limited conformational freedom—possessing only one rotatable bond beyond the dimethylammonium group—which makes it uniquely valuable for defining the three-dimensional pharmacophore required for D2 antagonist activity.

Molecular Formula C22H24ClN
Molecular Weight 337.9 g/mol
CAS No. 61955-05-3
Cat. No. B1666382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 23887
CAS61955-05-3
Synonyms3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
A 23887
A-23887
A23887
Molecular FormulaC22H24ClN
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl
InChIInChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3
InChIKeyQPNVVIACYJVUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 23887 (CAS 61955-05-3): A Conformationally-Restricted Tetracyclic Spiro Amine for Dopamine D2 Receptor Pharmacophore Definition and Antipsychotic Research


A 23887 (3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo[a,d]cycloheptene-5,1'-cyclohex-2'-ene)4'-amine; molecular formula C22H24ClN, MW 337.89) is a semirigid tetracyclic spiro amine originally developed as a potential neuroleptic agent [1]. It belongs to a specialized class of dopamine D2 receptor ligands distinguished by limited conformational freedom—possessing only one rotatable bond beyond the dimethylammonium group—which makes it uniquely valuable for defining the three-dimensional pharmacophore required for D2 antagonist activity [1]. Unlike flexible antipsychotics such as haloperidol or chlorpromazine that can adopt numerous low-energy conformations, A 23887's rigid spiro-fused dibenzocycloheptene scaffold restricts its conformational space, enabling precise structure-activity relationship (SAR) studies. The compound has been characterized by X-ray crystallography and MM2-87 computational modeling, and its binding profile across six receptor systems (D2, D1, alpha-1, 5-HT2, muscarinic, sigma) has been quantitatively established [1].

Why A 23887 Cannot Be Casually Substituted: Conformational Restriction, Enantioselectivity, and Multi-Receptor Fingerprint Distinguish It from Flexible D2 Antagonists and Even Its Closest Spiro Amine Analog A31472


Dopamine D2 receptor ligands span a vast continuum of structural flexibility, from entirely freely-rotating butyrophenones (e.g., haloperidol, spiperone) to fully rigid polycyclic systems. Within the tetracyclic spiro amine subclass, even structurally adjacent compounds such as A 23887 and A31472—differing by only two hydrogen atoms in the cyclohexene ring—exhibit quantitatively distinct multi-receptor binding fingerprints that preclude interchangeable use in pharmacophore modeling, selectivity profiling, or in vivo studies [1]. Critically, A 23887 displays a 100-fold enantioselectivity ratio at D2 receptors (2.0 nM vs. 200 nM for its enantiomer), which is an order of magnitude greater than the enantioselectivity of A31472 (0.66 nM vs. 6.5 nM), making A 23887 the preferred tool for stereochemical dissection of the D2 binding site [1]. Furthermore, A 23887 possesses 22-fold higher affinity at muscarinic acetylcholine receptors than A31472 (Ki 4.3 nM vs. 94 nM), a difference with significant implications for studies where muscarinic co-engagement must be either minimized or exploited [1]. These quantitative divergences mean that substituting A 23887 with any other D2 antagonist—including A31472—would fundamentally alter the experimental pharmacodynamic profile and invalidate pharmacophore-derived conclusions.

A 23887 Quantitative Differentiation Guide: Head-to-Head Receptor Binding, Enantioselectivity, and Conformational Evidence Versus Key Comparators


Dopamine D2 Receptor Affinity and Enantioselectivity: A 23887 vs. A31472 vs. Flexible Antipsychotics

A 23887 binds to the dopamine D2 receptor (labeled with [3H]raclopride) with a Ki of 2.0 nM. Its enantiomer exhibits a 100-fold lower affinity (Ki = 200 nM, range 190–220 nM), providing a uniquely high enantioselectivity ratio that enables stereochemical mapping of the D2 binding pocket [1]. In the same assay, the closest structural analog A31472 (compound 2) has a D2 Ki of 0.66 nM (range 0.54–0.84 nM), approximately 3-fold more potent than A 23887, while its enantiomer shows a Ki of 6.5 nM (range 5.8–7.5 nM)—a 10-fold enantioselectivity ratio [1]. For comparison, the classical flexible D2 antagonist haloperidol has a reported Ki of approximately 1–4 nM at D2 depending on assay conditions, while spiperone shows sub-nanomolar affinity (Ki ~0.1 nM), but neither exhibits the conformational constraint necessary for unambiguous pharmacophore mapping [1]. The 100-fold enantioselectivity of A 23887 versus only 10-fold for A31472 demonstrates that A 23887 is the superior stereochemical probe for dissecting chiral recognition at the D2 orthosteric site.

Dopamine D2 receptor Enantioselectivity Pharmacophore modeling

Muscarinic Acetylcholine Receptor Affinity: A 23887 vs. A31472 Differential Selectivity

At muscarinic acetylcholine receptors labeled with [3H]QNB, A 23887 exhibits a Ki of 4.3 nM (range 3.8–5.0 nM), whereas A31472 shows a substantially lower affinity of 94 nM (range 39–47 nM for the parent compound; range 86–100 nM for its enantiomer) [1]. This represents an approximately 22-fold higher muscarinic affinity for A 23887 compared to A31472. In the context of antipsychotic pharmacology, muscarinic M1/M4 receptor engagement has been implicated in both therapeutic efficacy (cognitive enhancement) and adverse effects (peripheral anticholinergic symptoms), making this quantitative difference highly relevant for interpreting in vivo behavioral outcomes. The enantiomers of A 23887 show relatively similar muscarinic affinity (1' Ki = 7.2 nM, range 5.4–11 nM), indicating low stereochemical discrimination at this receptor compared to the 100-fold enantioselectivity observed at D2 [1].

Muscarinic receptor Off-target profiling Antipsychotic selectivity

Alpha-1 Adrenergic and 5-HT2 Serotonergic Receptor Profiles: Quantitative Differences Between A 23887 and A31472

A 23887 binds to alpha-1 adrenergic receptors ([3H]WB4101) with a Ki of 12 nM (range 8.3–20 nM), compared to 36 nM (range 30–45 nM) for A31472—a 3-fold stronger alpha-1 affinity [1]. At serotonergic 5-HT2 receptors ([3H]ketanserin), A 23887 shows exceptionally high affinity with a Ki of 0.57 nM (range 0.49–0.68 nM), while A31472 exhibits a Ki of 1.0 nM (range 0.8–1.2 nM), representing an approximately 1.8-fold difference [1]. The enantioselectivity at 5-HT2 is also pronounced for A 23887 (1' Ki = 30 nM, range 27–33 nM; ~53-fold ratio) compared to A31472 where parent and enantiomer show nearly equivalent 5-HT2 affinity (2' Ki = 1.3 nM, range 1.2–1.5 nM; ~1.3-fold ratio) [1]. This marked enantioselectivity at 5-HT2 for A 23887 is a distinctive feature not shared by A31472, suggesting that the two hydrogen atoms differentiating the cyclohexene ring substantially impact the stereochemical discrimination at the 5-HT2 binding site.

Alpha-1 adrenergic receptor 5-HT2 serotonin receptor Polypharmacology

Conformational Restriction: Only One Rotatable Bond and Experimentally Validated Energy Minima Enable Unambiguous Pharmacophore Mapping

A 23887 possesses only one freely rotatable bond beyond the N,N-dimethylammonium group (PubChem rotatable bond count = 1), a degree of conformational restriction that is central to its value as a pharmacophore probe [2]. MM2-87 computational analysis performed by Froimowitz and Rämsby demonstrated that the preferred foldings of the multicyclic structure have an energy difference of 2.0 kcal/mol between alternative conformers, and the computed global minimum corresponds to the conformer observed in the solid state by X-ray crystallography [1]. This convergence of computational and crystallographic data validates the use of A 23887's low-energy conformer as a reliable template for the D2 antagonist pharmacophore. By contrast, flexible D2 antagonists such as haloperidol and spiperone contain 6–8 rotatable bonds and can populate numerous low-energy conformations, introducing ambiguity into any pharmacophore model derived from their structures. Even A31472, while similarly rigid (1 rotatable bond), yielded a global minimum energy difference of 1.1 kcal/mol between foldings, indicating subtly different conformational energetics despite the close structural relationship [1].

Conformational analysis Pharmacophore modeling Molecular mechanics

Sigma Receptor Selectivity: Low Affinity Across All Tetracyclic Spiro Amines Confirms D2/D1/5-HT2/Alpha-1-Driven Pharmacology

Neither A 23887 nor its close analogs exhibit substantial affinity for sigma receptors labeled with [3H]DTG. A 23887 shows a Ki of 550 nM (range 500–600 nM), with its enantiomer at 1400 nM (1300–1600 nM), while A31472 exhibits even weaker binding at 1600 nM (1400–1900 nM) and its enantiomer at 800 nM (740–860 nM) [1]. All tested compounds in this series display Ki values above 500 nM at sigma receptors, which is 250- to 800-fold weaker than their respective D2 affinities. This is mechanistically significant because several classical antipsychotics (e.g., haloperidol) exhibit moderate to high sigma receptor affinity, which has been implicated in motor side effects and modulation of glutamatergic signaling. The negligible sigma receptor engagement of A 23887 means that its pharmacological effects can be attributed primarily to D2, D1, 5-HT2, alpha-1, and muscarinic receptor interactions without confounding sigma-mediated contributions [1].

Sigma receptor Binding selectivity Pharmacological specificity

Optimal Research and Industrial Application Scenarios for A 23887 Based on Quantitative Differentiation Evidence


Computational Dopamine D2 Pharmacophore Generation and Virtual Screening Campaigns

A 23887 is the optimal template ligand for constructing a three-dimensional D2 antagonist pharmacophore due to its experimentally validated single-conformer dominance (X-ray structure matches MM2-87 global minimum) and only one rotatable bond beyond the ammonium group [1][2]. Its 100-fold D2 enantioselectivity provides a stereochemical constraint that can be directly encoded into pharmacophore models to improve virtual screening enrichment rates. Researchers should prioritize A 23887 over A31472 for this application despite the latter's slightly higher D2 potency (0.66 vs. 2.0 nM), because the 10-fold greater enantioselectivity of A 23887 yields a more discriminative pharmacophore model. Flexible antipsychotics such as haloperidol or spiperone are unsuitable for this purpose due to conformational ambiguity.

Stereochemical Dissection of D2 vs. 5-HT2 Receptor Binding Pockets Using Paired Enantiomer Assays

A 23887 and its enantiomer constitute a uniquely powerful matched pair for studying chiral recognition at both D2 and 5-HT2 receptors. The 100-fold D2 enantioselectivity combined with the ~53-fold 5-HT2 enantioselectivity—a pattern quantitatively distinct from A31472 (10-fold at D2, 1.3-fold at 5-HT2)—enables researchers to differentiate the stereochemical requirements of the two receptors [1]. This paired-enantiomer approach is particularly valuable for structure-based drug design efforts aimed at developing D2/5-HT2 dual antagonists with atypical antipsychotic profiles, as the enantiomeric pair can serve as both positive and negative controls within the same experimental system.

Muscarinic-Aware Antipsychotic Screening Where Cholinergic Co-Engagement Is a Critical Experimental Variable

In antipsychotic screening cascades where muscarinic receptor engagement must be explicitly accounted for (e.g., studies of cognitive function, salivary response, or gastrointestinal motility), A 23887 provides a well-characterized muscarinic affinity benchmark (Ki = 4.3 nM) [1]. Its 22-fold higher muscarinic affinity compared to A31472 (Ki = 94 nM) means that A 23887 is the appropriate negative control compound when testing novel D2 antagonists expected to be free of muscarinic activity. Conversely, when muscarinic co-engagement is a desired feature of a polypharmacological profile, A 23887 serves as a positive reference standard with definable muscarinic contribution to the overall pharmacological effect.

Sigma Receptor-Free Dopaminergic Behavioral Pharmacology in Rodent Models

For in vivo behavioral studies requiring D2 receptor blockade without confounding sigma-1 receptor modulation (which influences locomotor activity, cognition, and neuroplasticity), A 23887 is a superior choice compared to haloperidol. A 23887's >275-fold selectivity window between D2 (2.0 nM) and sigma receptors (550 nM) ensures that observed behavioral effects can be attributed to dopaminergic mechanisms with minimal sigma-mediated interference [1]. This is not the case for haloperidol, whose sigma/D2 selectivity ratio of ~1–10 means that sigma receptor engagement is pharmacologically unavoidable at behaviorally active doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 23887

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.